

SR9243 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: SR9243

Cat. No.: B610985

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Application Notes and Protocols for SR9243

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR), targeting both LXR α and LXR β isoforms.[1] By inducing the recruitment of corepressors to LXR, **SR9243** effectively suppresses the transcription of LXR target genes.[1][2] This activity leads to the dual inhibition of two key metabolic pathways often exploited by cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[3] Consequently, **SR9243** has demonstrated broad anti-tumor activity, reducing cancer cell viability, inducing apoptosis, and inhibiting tumor growth in various preclinical models. These application notes provide detailed information on the solubility of **SR9243** and protocols for its use in both in vitro and in vivo research settings.

Chemical Properties

- Chemical Name: N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide
- Molecular Formula: C₃₁H₃₂BrNO₄S₂
- Molecular Weight: 626.62 g/mol
- CAS Number: 1613028-81-1

Solubility Data

SR9243 exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in aqueous solutions and ethanol. For in vivo applications, specific formulations are required to achieve stable solutions or suspensions. The quantitative solubility data is summarized in the table below.

Table 1: Solubility of **SR9243** in Various Solvents

Solvent/Vehicle	Concentration	Remarks	Source(s)
DMSO	≥25.2 mg/mL	-	
33 mg/mL (~52.7 mM)	Use fresh, non-hygroscopic DMSO for best results.		
20 mg/mL (~31.9 mM)	May require ultrasonication to fully dissolve.		
Up to 50 mM	-		
Water	Insoluble	-	
Ethanol	Insoluble	-	
10% DMSO in Corn Oil	≥2.5 mg/mL (~4.0 mM)	Forms a clear solution suitable for in vivo use.	
15% Cremophor EL in Saline	10 mg/mL (~16.0 mM)	Forms a suspended solution; requires ultrasonication.	
10% DMSO, 10% Tween-80 in Water	Not specified	Used as a vehicle for in vivo administration.	

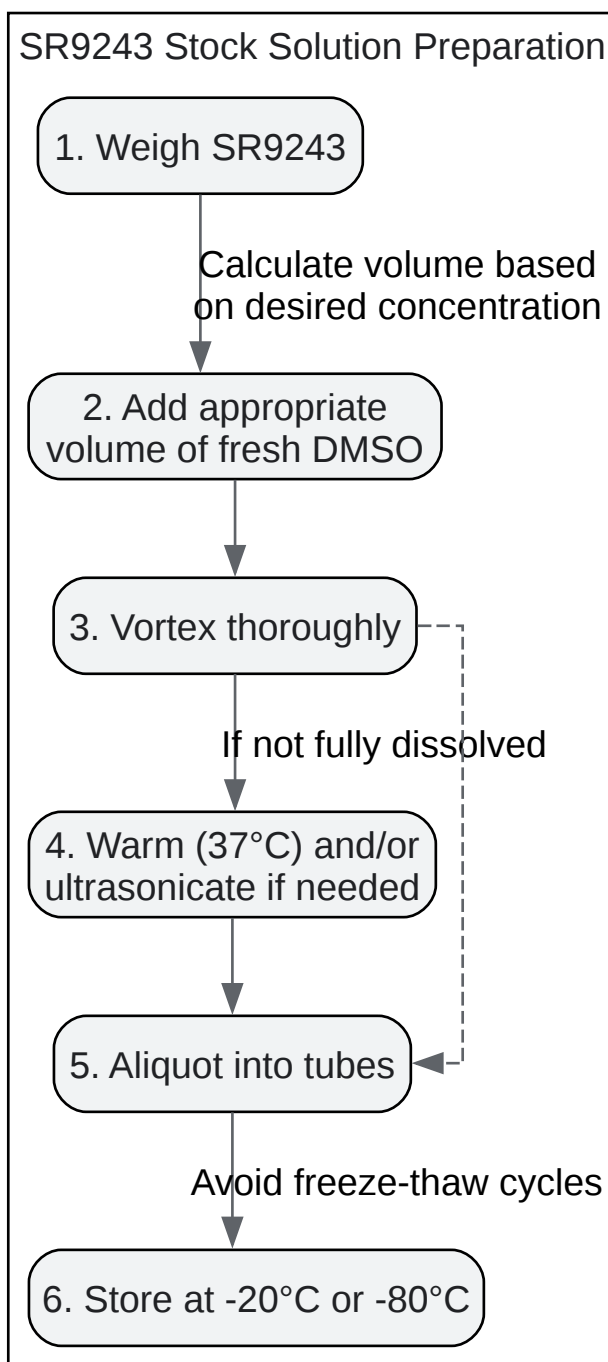
Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of **SR9243** in DMSO for in vitro use.

Materials:

- **SR9243** powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol Workflow:



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Workflow for preparing **SR9243** stock solution.

Procedure:

- Weighing: Accurately weigh the desired amount of **SR9243** powder in a sterile tube.

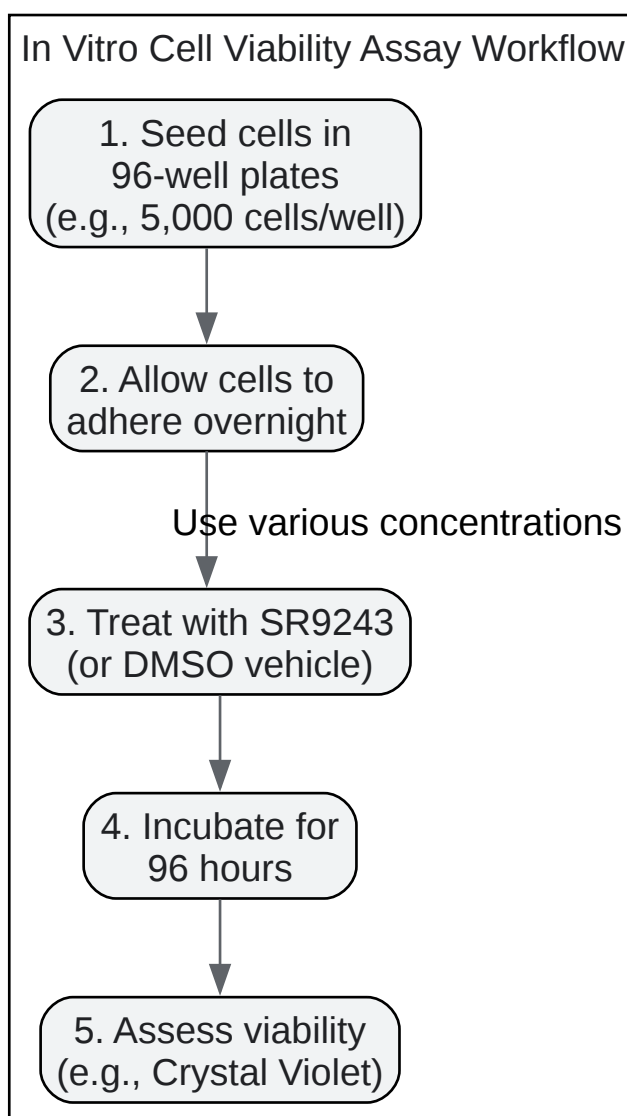
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 20 mM stock solution, add 79.79 μ L of DMSO to 1 mg of **SR9243**).
- **Dissolution:** Vortex the solution vigorously. To achieve higher concentrations or aid dissolution, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for up to two years. It is advised to use the solution soon after preparation as long-term storage is not recommended.

This protocol outlines a general procedure for assessing the effect of **SR9243** on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., SW620, PC3, DU-145)
- Complete cell culture medium
- **SR9243** DMSO stock solution
- 96-well plates
- MTT or Crystal Violet solution (0.05% w/v)
- Formaldehyde (1%)

Protocol Workflow:



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General workflow for an **SR9243** cell viability experiment.

Procedure:

- Cell Seeding: Plate cancer cells at a low density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
- Treatment: The following day, treat the cells with various concentrations of **SR9243** (IC₅₀ values are typically in the 15-104 nM range) or a DMSO vehicle control. Ensure the final

DMSO concentration is consistent across all wells and is non-toxic to the cells (typically \leq 0.1%).

- Incubation: Incubate the plates for 96 hours.
- Viability Assessment (Crystal Violet Method): a. Gently wash the cells with PBS. b. Fix the colonies with 1% Formaldehyde for 10-15 minutes. c. Stain the fixed cells with a 0.05% Crystal Violet solution for 20-30 minutes. d. Wash away excess stain with water and allow the plate to dry. e. Elute the stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance at ~590 nm.

This protocol provides a general guideline for preparing and administering **SR9243** to murine models.

Materials:

- **SR9243** powder
- Vehicle components (e.g., DMSO, corn oil)
- Sterile vials
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

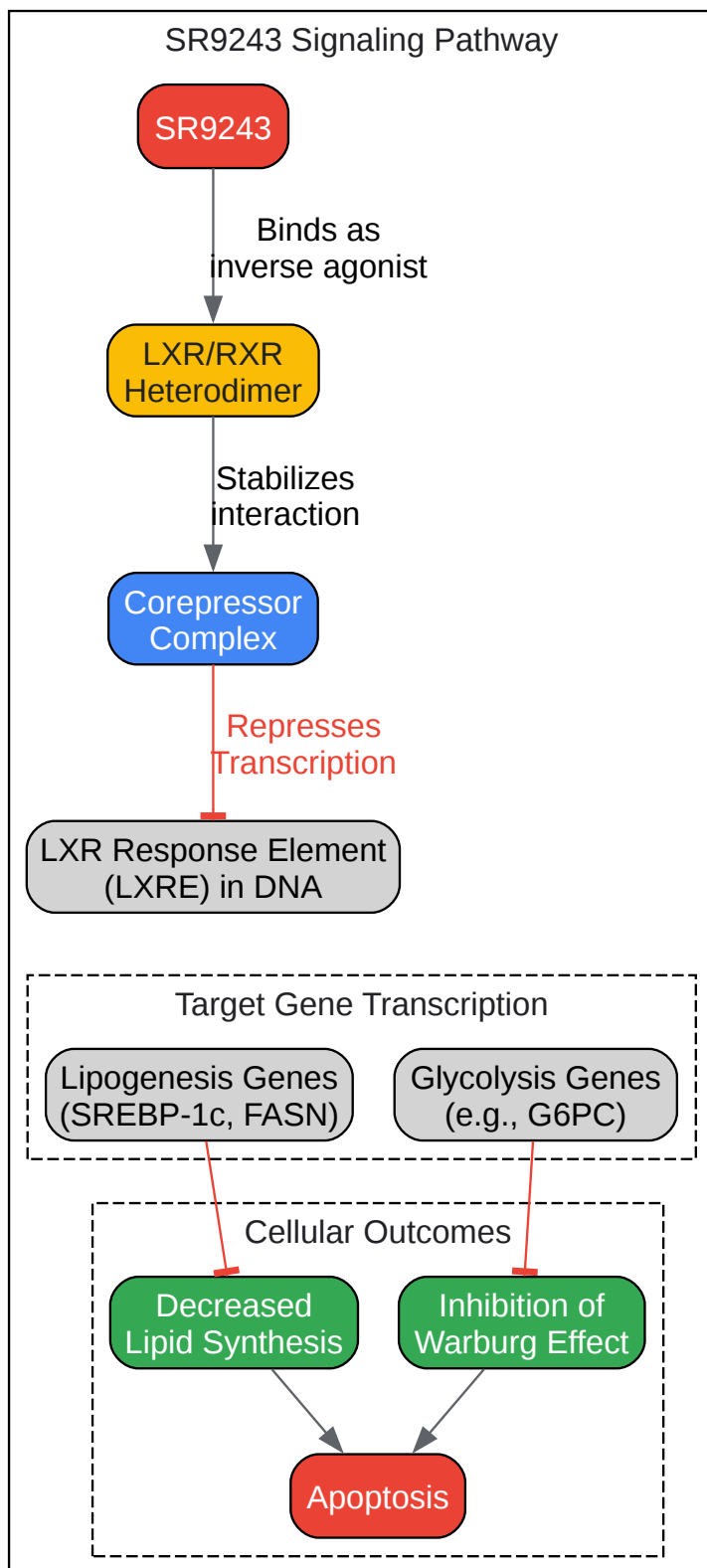
- Vehicle Preparation: Prepare the chosen vehicle. A commonly used formulation is 10% DMSO in corn oil. To prepare, add 1 part DMSO to 9 parts corn oil and mix thoroughly until a clear solution is formed.
- **SR9243** Formulation: Add the appropriate amount of **SR9243** to the vehicle to achieve the desired final concentration (e.g., for a 3 mg/mL solution to dose at 30 mg/kg in a 20g mouse, which receives a 0.2 mL injection volume). Vortex and sonicate if necessary to achieve a clear solution.
- Administration: Administer the **SR9243** formulation or vehicle control to the animals via intraperitoneal (i.p.) injection. A typical dosing regimen is 30 or 60 mg/kg, administered once daily.

- **Monitoring:** Monitor the animals daily for changes in body weight, tumor size, and overall health. **SR9243** has been shown to reduce the growth of colon cancer xenografts without causing significant weight loss in the treated mice.

Mechanism of Action: LXR Inverse Agonism

SR9243 acts as a selective LXR inverse agonist. Unlike LXR agonists which activate gene transcription, **SR9243** stabilizes the LXR-corepressor complex, leading to the potent downregulation of genes involved in cellular metabolism. This primarily impacts two pathways critical for cancer cell proliferation:

- **Lipogenesis:** **SR9243** suppresses the expression of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). This depletes the intracellular lipid pools necessary for membrane synthesis and signaling, selectively killing cancer cells.
- **Warburg Effect (Glycolysis):** **SR9243** also inhibits the expression of genes involved in aerobic glycolysis, a metabolic hallmark of many tumors. By targeting these metabolic vulnerabilities, **SR9243** induces apoptotic cell death in cancer cells.



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SR9243 inhibits LXR, suppressing lipogenesis and glycolysis.

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